molecular formula C39H38N2O3S3 B6155474 P-58P, D-520 CAS No. 160911-24-0

P-58P, D-520

Cat. No.: B6155474
CAS No.: 160911-24-0
M. Wt: 678.9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-520 is a multifunctional, brain-penetrant dopamine D2/D3 receptor agonist with demonstrated efficacy in modulating α-synuclein (α-syn) and amyloid-beta (Aβ) aggregation, two pathological hallmarks of neurodegenerative diseases like Parkinson’s disease (PD) and Alzheimer’s disease (AD). It exhibits dual mechanisms: (1) inhibition of Aβ oligomerization and (2) disruption of preformed α-syn aggregates . In cellular models (e.g., MC65 human neuroblastoma cells), D-520 reduces Aβ oligomer formation by up to 91% at 30 μM and rescues cell viability in a dose-dependent manner (36% to 91% survival at 1–30 μM) . Similarly, in Drosophila models, D-520 mitigates Aβ1–42-induced retinal degeneration, confirming its neuroprotective effects in vivo .

D-520 also destabilizes α-syn fibrils, as shown by Thioflavin T (ThT) fluorescence assays, where it reduces ThT signal by 38% after 24 hours of incubation with preformed aggregates . Transmission electron microscopy (TEM) further corroborates its ability to fragment α-syn fibrils into smaller, less toxic amorphous clusters .

Properties

CAS No.

160911-24-0

Molecular Formula

C39H38N2O3S3

Molecular Weight

678.9

Purity

98

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P-58P, D-520 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale using optimized processes to ensure high yield and purity. The industrial production methods may involve continuous flow reactors, batch reactors, or other specialized equipment to facilitate the synthesis. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: P-58P, D-520 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can have different properties and applications, making the compound highly versatile.

Scientific Research Applications

P-58P, D-520 has a wide range of scientific research applications, including its use in the development of new materials, pharmaceuticals, and chemical processes. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it is studied for its potential therapeutic effects and interactions with biological systems. In medicine, it is explored for its potential as a drug candidate for various diseases. In industry, it is used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of P-58P, D-520 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, modulating their activity, and influencing various biochemical processes. The molecular targets and pathways involved in the action of this compound are critical for understanding its therapeutic potential and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key comparative data between D-520 and structurally or functionally analogous compounds:

Compound Target Key Activity Cellular/In Vivo Efficacy Limitations References
D-520 D2/D3 receptors, α-syn, Aβ - Inhibits Aβ oligomerization (IC50: 10–30 μM in MC65 cells)
- Disrupts preformed α-syn aggregates (38% ThT reduction)
- Rescues 57% cell viability in PC12 cells
- 91% cell survival in MC65 cells
- Retinal protection in Drosophila
Limited data on long-term toxicity
D-519 α-syn, Aβ - Reduces α-syn ThT fluorescence by 53%
- Comparable Aβ inhibition to D-520
53% cell survival in PC12 cells Less potent than D-520 in Drosophila models
Rifampicin α-syn - Modest α-syn aggregation inhibition (6-fold ThT reduction) Minimal improvement in cell viability Low efficacy in disaggregating preformed fibrils
Pramipexole D2/D3 receptors - Symptomatic relief in PD
- No significant α-syn/Aβ modulation
No neuroprotective effects in aggregation models Lacks disease-modifying properties
5-OH-DPAT D3 receptors - Partial agonist with weak anti-aggregation effects <20% cell survival improvement in α-syn toxicity models Poor blood-brain barrier penetration

Key Findings:

Potency Against Aβ and α-syn :

  • D-520 outperforms rifampicin and pramipexole in inhibiting Aβ and α-syn aggregation. For example, D-520 reduces ThT fluorescence by 38% in Aβ1–42 models, whereas rifampicin shows only a 6-fold reduction .
  • In MC65 cells, D-520 (30 μM) achieves 91% cell viability, while D-519 and rifampicin reach 53% and <20%, respectively .

Dual Mechanism of Action: Unlike D-519, which primarily inhibits aggregation, D-520 also disassembles preformed fibrils. TEM imaging confirms that D-520 fragments α-syn fibrils into non-toxic amorphous clusters .

In Vivo Efficacy :

  • In Drosophila models expressing Aβ1–42, D-520 (5 mg/mL) rescues retinal degeneration, while D-519 shows weaker protection .

Comparative Limitations :

  • Rifampicin and pramipexole lack D-520’s multifunctionality, focusing solely on symptomatic relief or partial receptor activation .
  • D-519, though structurally similar to D-520, exhibits lower potency in disaggregation and in vivo models .

Q & A

Q. What are the primary molecular targets of D-520 in Parkinson’s disease (PD) research, and how are these interactions validated experimentally?

D-520 targets α-synuclein (α-syn) aggregation, amyloid-beta (Aβ) peptides, and dopamine D2/D3 receptors. Validation involves:

  • In vitro assays : Thioflavin T (ThT) fluorescence to monitor aggregation kinetics .
  • Structural analysis : Transmission electron microscopy (TEM) to visualize aggregate morphology and circular dichroism (CD) spectroscopy to assess α-syn secondary structure changes .
  • Receptor binding studies : Radioligand displacement assays to quantify D2/D3 receptor affinity .

Q. What experimental models are used to assess D-520’s efficacy in PD research?

  • In vitro : PC12 cell lines treated with α-syn pre-formed fibrils (PFFs) to measure cytotoxicity and cell viability via MTT assays .
  • In vivo : Transgenic Drosophila models expressing human α-syn to evaluate neuroprotection and motor function recovery .
  • Behavioral assays : Rodent models (e.g., rotarod tests) to quantify dopaminergic motor improvements .

Q. How do researchers ensure reproducibility in D-520’s aggregation inhibition studies?

  • Standardized protocols : Use of identical buffer conditions (e.g., pH, ionic strength) and α-syn concentrations across experiments .
  • Positive controls : Inclusion of reference compounds (e.g., rifampicin) to benchmark aggregation inhibition efficacy .
  • Data transparency : Detailed reporting of instrument parameters (e.g., TEM magnification, CD wavelength ranges) in supplementary materials .

Advanced Research Questions

Q. How can conflicting data on D-520’s aggregation inhibition efficacy be resolved?

Contradictions may arise from variations in:

  • Aggregation triggers : Differences in PFF concentrations or agitation methods during fibril formation .
  • Analytical thresholds : Discrepancies in ThT fluorescence cutoff values for defining "inhibition" .
  • Resolution : Replicate experiments under harmonized conditions and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What methodological strategies optimize D-520’s blood-brain barrier (BBB) penetration in preclinical studies?

  • Lipophilicity tuning : Modify D-520’s logP value via substituent adjustments to enhance passive diffusion .
  • Pro-drug design : Introduce cleavable moieties (e.g., ester groups) to improve solubility and BBB transport .
  • In silico modeling : Use tools like Molinspiration or SwissADME to predict BBB permeability .

Q. How do researchers address variability in D-520’s neuroprotective effects across different in vivo models?

  • Model stratification : Compare results in Drosophila (short lifespan, rapid phenotype onset) vs. rodent models (complex circuitry, longer timelines) to isolate context-dependent effects .
  • Dose-response curves : Establish optimal dosing ranges to minimize off-target effects .
  • Multi-omics integration : Combine transcriptomics and metabolomics to identify conserved pathways affected by D-520 .

Q. What advanced techniques validate D-520’s dual action on protein aggregation and receptor activation?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics between D-520 and α-syn/D2 receptors .
  • Super-resolution microscopy : Visualize colocalization of D-520 with α-syn aggregates in neuronal cultures .
  • Behavioral phenotyping : Correlate receptor activation (via cAMP assays) with motor improvements in animal models .

Methodological Best Practices

  • Data collection : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .
  • Ethical compliance : Obtain institutional approvals for animal studies and disclose conflicts of interest .
  • Peer review : Pre-submit protocols to platforms like bioRxiv for community feedback .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.